![molecular formula C12H15ClN2O4S B2923790 2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide CAS No. 379255-30-8](/img/structure/B2923790.png)
2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide
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Description
“2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide” is a chemical compound with the CAS Number: 379255-30-8 . It has a molecular weight of 318.78 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide . The InChI code for this compound is 1S/C12H15ClN2O4S/c13-9-12(16)14-10-2-1-3-11(8-10)20(17,18)15-4-6-19-7-5-15/h1-3,8H,4-7,9H2,(H,14,16) .Physical And Chemical Properties Analysis
This compound has a melting point of 158-162 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Cancer Research
One study explored the cytotoxic activity of novel sulfonamide derivatives, including compounds derived from 2-chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide, against breast and colon cancer cell lines. Compound 17, a derivative, showed potent activity against breast cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Ghorab et al., 2015).
Antimicrobial Activity
Several studies have synthesized and tested the antimicrobial properties of compounds related to 2-chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide. For instance, novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues exhibited superior in vitro activity against fungal and bacterial strains, suggesting their potential as antimicrobial agents (Jayadevappa et al., 2012). Similarly, another study synthesized derivatives showing significant activity against various microbial species, indicating the compound's utility in developing new antimicrobial agents (Gul et al., 2017).
Chemical Synthesis and Modification
Research has also focused on the chemical synthesis and modification of 2-chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide derivatives for various applications. For example, the design, synthesis, and evaluation of morpholine-clubbed coumarinyl acetamide and cinnamide derivatives revealed their potential in developing antimicrobial agents, showcasing the versatility of this compound in chemical synthesis (Chauhan et al., 2018).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition, where N-[Morpholin-4-yl(phenyl)methyl]acetamide, a related compound, has been studied for its efficacy in protecting mild steel in hydrochloric acid medium. This research highlights the potential of derivatives of 2-chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide in industrial applications, such as in the protection of metals from corrosion (Nasser & Sathiq, 2016).
properties
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-9-12(16)14-10-2-1-3-11(8-10)20(17,18)15-4-6-19-7-5-15/h1-3,8H,4-7,9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKSUCMCPBJYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide |
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